molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2986570
CAS No.: 1334372-52-9
M. Wt: 309.344
InChI Key: WJRYCUAIDULUQO-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core linked to a 4-fluorophenyl group via an ethanone bridge and an azetidine (4-membered nitrogen-containing ring).

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYCUAIDULUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azetidine ring can be introduced through cyclization reactions, and the fluorophenyl group can be attached via electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the azetidine ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole and fluorophenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use alkyl halides.

Major Products Formed:

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

Compound BD-1 (1-(4-(((2-(4-aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone)
  • Structure: Lacks the azetidine ring; instead, it has a methylamino linker between the benzimidazole and ethanone.
  • Synthesis: Achieved via ethanol-mediated condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline and p-aminoacetophenone (75.35% yield, MP: 93°C) [1].
Benzimidazole Urea Derivatives (e.g., 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea)
  • Structure: Replaces the azetidine-ethanone group with a urea moiety.
  • Synthesis: Involves reactions with isocyanates under nitrogen atmosphere, purified via ethanol recrystallization [3].
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
  • Structure: Simpler benzimidazole-fluorophenyl scaffold without azetidine or ethanone.
  • Synthesis : Derived from ethyl bromoacetate and benzimidazole precursors (55% yield after crystallization) [11].
  • Key Difference: The lack of azetidine and ethanone limits structural complexity, likely reducing binding affinity to targets requiring extended pharmacophores.

Functional Group Replacements

Sertaconazole (Antifungal Agent)
  • Structure : Contains a benzo[b]thienylmethyl ether and imidazole instead of benzimidazole.
  • Activity : Demonstrates potent antifungal effects due to the thienyl group’s electron-rich nature [15].
  • Key Difference: The ethanone-oxime group in sertaconazole differs from the azetidine-ethanone in the target compound, suggesting divergent mechanisms of action.
LX2931 and LX2932 (Sphingosine 1-Phosphate Lyase Inhibitors)
  • Structure : Features tetrahydroxybutyl or isoxazolyl groups attached to imidazole.
  • Activity : These compounds reduce lymphocyte counts via S1PL inhibition, with oral efficacy in rheumatoid arthritis models [20].
  • Key Difference : The flexible tetrahydroxybutyl chain contrasts with the rigid azetidine, which may improve metabolic stability in the target compound.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Activity
Target Compound Benzimidazole + Azetidine 4-Fluorophenyl, Ethanone Not Reported Not Reported Hypothesized antimicrobial
BD-1 [1] Benzimidazole Methylamino, Ethanone 93 75.35 Antimicrobial
Benzimidazole Urea [3] Benzimidazole + Urea Phenyl, Naphthyl, Methoxy 180–220 60–80 Antimicrobial, Anti-inflammatory
Sertaconazole [15] Imidazole + Thienyl Ethanone-oxime, Dichlorophenyl Not Reported Not Reported Antifungal
LX2931 [20] Imidazole Tetrahydroxybutyl, Oxime Not Reported Not Reported Immunomodulatory
  • Azetidine Advantage : The 4-membered ring in the target compound may enhance metabolic stability compared to linear chains (e.g., LX2931) or bulky groups (e.g., urea derivatives).
  • Fluorophenyl Role : The 4-fluorophenyl group, common in many analogs, increases lipophilicity and bioavailability by resisting cytochrome P450 oxidation [11], [15].

Biological Activity

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H16FN3O
  • Molecular Weight : 285.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific cellular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The azetidine ring may enhance the compound's bioavailability and receptor affinity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 0.0585 µg/mL
    • HeLa: 0.0692 µg/mL
    • A549: 0.074 µg/mL

These values indicate a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL

These findings suggest that the compound could be developed as a dual-action therapeutic agent.

Case Studies

  • Study on Anticancer Efficacy :
    A recent publication investigated the effects of the compound on MCF-7 cells, noting a significant reduction in cell viability after treatment with varying concentrations over 48 hours. The study highlighted the induction of apoptosis as a primary mechanism of action.
  • Antimicrobial Study :
    Another research effort focused on the antimicrobial properties of the compound, revealing that it effectively inhibited growth in both gram-positive and gram-negative bacteria. The study emphasized the potential for developing new antibiotics based on this compound's structure.

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, and what key intermediates are involved?

A: The compound is typically synthesized via a multi-step approach. A common method involves:

  • Step 1: Condensation of 1H-benzo[d]imidazole-2-carbaldehyde with azetidine derivatives under anhydrous conditions.
  • Step 2: Coupling the resulting azetidine intermediate with 4-fluorophenylacetyl chloride in the presence of a base (e.g., triethylamine).
  • Purification: Column chromatography or recrystallization from ethanol yields the final product . Key intermediates include 1H-benzo[d]imidazole-2-carbaldehyde and azetidine precursors, which require rigorous characterization (e.g., NMR, HRMS) to confirm structural integrity.

Advanced Synthesis

Q. Q: How can alternative synthetic routes improve yield or scalability for this compound?

A: Alternative methods focus on optimizing reaction conditions:

  • Reductive Amination: Sodium borohydride (NaBH₄) in dry ethanol reduces ketone intermediates to secondary amines, improving stereochemical control .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yield by 15–20% .
  • Catalytic Systems: Palladium-catalyzed cross-coupling for azetidine functionalization minimizes byproducts .

Analytical Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N–CH₂ protons) and 4-fluorophenyl group (δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 336.1482).
  • X-ray Crystallography: Resolves conformational details, such as dihedral angles between the azetidine and fluorophenyl moieties (~1.3°) .

Biological Activity Testing

Q. Q: What methodological frameworks are used to evaluate this compound’s antimicrobial or receptor-binding activity?

A:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI guidelines) .
  • Receptor Binding: Radioligand displacement assays (e.g., H₁/H₄ histamine receptors) with IC₅₀ values calculated via nonlinear regression .

Structure-Activity Relationship (SAR)

Q. Q: How do structural modifications (e.g., azetidine vs. piperidine) impact biological activity?

A:

  • Azetidine vs. Piperidine: The smaller azetidine ring enhances conformational rigidity, improving receptor selectivity (e.g., 10-fold higher H₁ affinity vs. piperidine analogs) .
  • Fluorophenyl Substitution: Para-fluorine increases lipophilicity (logP +0.5), enhancing membrane permeability .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?

A: Contradictions often arise from:

  • Solvent Effects: Ethanol vs. THF alters reaction kinetics (e.g., THF increases yield by 20% due to better solubility).
  • Catalyst Loading: Pd(PPh₃)₄ at 2 mol% vs. 5 mol% affects azetidine coupling efficiency .
  • Validation: Reproduce conditions using controlled parameters (temperature, stoichiometry) and characterize intermediates rigorously.

Pharmacological Targets

Q. Q: What receptor targets are hypothesized for this compound, and how are they validated?

A:

  • Hypothesis: Dual H₁/H₄ histamine receptor antagonism, inferred from structural analogs .
  • Validation:
    • In Vitro: Competitive binding assays with [³H]-mepyramine (H₁) and [³H]-JNJ7777120 (H₄).
    • In Vivo: Murine models of allergic inflammation (e.g., histamine-induced edema).

Stability and Degradation

Q. Q: What hydrolytic stability challenges exist for the azetidine moiety, and how are they mitigated?

A:

  • Challenge: Azetidine’s ring strain increases susceptibility to acid hydrolysis (t₁/₂ = 2 hours at pH 2).
  • Mitigation: Formulate as a hydrochloride salt or use enteric coatings to protect against gastric degradation .

Crystallographic Analysis

Q. Q: What methodologies assess the environmental persistence of this compound?

A:

  • Degradation Studies: HPLC-MS monitors degradation in soil/water matrices under UV light (λ = 254 nm).
  • Ecotoxicology: Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests .

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